![molecular formula C18H14BrN3O3S B3411867 3-bromo-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide CAS No. 921586-34-7](/img/structure/B3411867.png)
3-bromo-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide
Overview
Description
“3-bromo-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide” is a compound that contains a pyridazinone ring . Pyridazinones are known for their diverse pharmacological activities and are considered an attractive synthetic building block for designing and synthesis of new drugs .
Synthesis Analysis
While specific synthesis methods for “3-bromo-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide” were not found, pyridazinones are typically synthesized by the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Future Directions
Pyridazinones have attracted the attention of medicinal chemists due to their diverse pharmacological activities. The incorporation of this versatile biologically accepted pharmacophore in established medicinally active molecules results in a wide range of pharmacological effects . Therefore, it is suggested that this privileged skeleton should be extensively studied for the therapeutic benefits .
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Without knowledge of the specific targets of “3-bromo-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide”, it is difficult to determine the exact biochemical pathways it affects. Based on its chemical structure, it may be involved in pathways related to the metabolism of aromatic compounds .
Pharmacokinetics
Therefore, its bioavailability, half-life, and other pharmacokinetic parameters are currently unknown .
Result of Action
Without knowledge of its specific targets and mode of action, it is challenging to predict its effects at the molecular and cellular levels .
properties
IUPAC Name |
3-bromo-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O3S/c1-26(24,25)17-10-9-16(21-22-17)12-5-7-15(8-6-12)20-18(23)13-3-2-4-14(19)11-13/h2-11H,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSNGRPZXTVTOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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